(2R,4S)-2,4-diaminopentanoic acid
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Overview
Description
(2R,4S)-2,4-diaminopentanoic acid is the (2R,4S)-diastereomer of 2,4-diaminopentanoic acid It is a conjugate base of a (2R,4S)-2,4-diazaniumylpentanoate. It is a conjugate acid of a (2R,4S)-2,4-diaminopentanoate.
Scientific Research Applications
Stereoselective Synthesis
The stereoselective synthesis of unusual basic amino acids, including (2R,4S)-2,4-diaminopentanoic acid, was achieved through the hydrogenation of cyclic α,β-dehydro dipeptides. This process is significant for the synthesis of basic amino acids like ornithine and 2,4-diaminopentanoic acid, which have applications in various biochemical processes (Park et al., 1989).
Novel Amino Acid Identification
2,4-Diamino-3-methylbutanoic acid, closely related to 2,4-diaminopentanoic acid, has been identified in nodules formed by Rhizobium bacteria on Lotus tenuis roots. Such discoveries are crucial for understanding the complex biochemistry of plant-microbe interactions (Shaw et al., 1981).
Enzyme Characterization
The enzyme 2,4-diaminopentanoate dehydrogenase, involved in oxidative ornithine degradation, catalyzes the conversion of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate. This enzyme's characterization from Fervidobacterium nodosum Rt17-B1 provides insights into its role in amino acid metabolism (Fukuyama et al., 2014).
Ornithine Metabolism
Research on Clostridium sticklandii has revealed that this bacterium converts ornithine to 2-amino-4-ketopentanoic acid via 2,4-diaminopentanoic acid. Understanding this process is crucial for comprehending bacterial amino acid metabolism (Tsuda & Friedmann, 1970).
properties
Product Name |
(2R,4S)-2,4-diaminopentanoic acid |
---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2R,4S)-2,4-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
InChI Key |
PCEJMSIIDXUDSN-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C(=O)O)N)N |
Canonical SMILES |
CC(CC(C(=O)O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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